1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-ethoxyethan-1-one
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Description
Scientific Research Applications
X-Ray Crystallography and Molecular Interactions
This compound has been used in the synthesis of a novel noncentrosymmetric Cu (II) complex. The complex was characterized by single crystal X-ray diffraction, elemental analysis, and IR spectroscopy. The structural arrangement of the title compound revealed a three-dimensional network formed via O–H….O, O–H…Cl, and N–H…O hydrogen bonds .
Density Functional Theory (DFT) Studies
The compound has been used in detailed theoretical studies based on density functional theory (DFT) at the B3LYP-D3 (BJ)/Def2-SVP method. DFT has been widely employed in the study of metal-organic complexes .
Molecular Docking Investigation
The compound has been investigated for its anti-fibrotic potential through molecular docking with the 4FUX and 4FV3 receptors. The title compound performed better in terms of H-bond interaction as well as binding affinity .
Synthesis of Novel Heterocyclic Compounds
Antimicrobial Agents
The compound has been used in the synthesis of new antimicrobial agents. The synthesized compounds were screened for their antibacterial activity against two Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa), and their antifungal activity against two yeasts (Candida albicans and Saccharomyces cerevisiae) .
Fungicidal Activity
A series of pyrimidinamine derivatives were designed and synthesized using this compound as a template according to the bioisosterism. The new compounds showed excellent fungicidal activity .
properties
IUPAC Name |
1-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-ethoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-4-19-9-14(18)17-6-5-12(8-17)20-13-7-10(2)15-11(3)16-13/h7,12H,4-6,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPKQLRENFWTHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(C1)OC2=NC(=NC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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